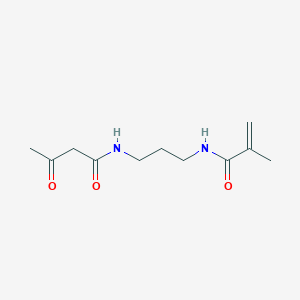

n-(3-Acetoacetamidopropyl)methacrylamide

CAS No.:

Cat. No.: VC13880235

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N2O3 |

|---|---|

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | N-[3-(2-methylprop-2-enoylamino)propyl]-3-oxobutanamide |

| Standard InChI | InChI=1S/C11H18N2O3/c1-8(2)11(16)13-6-4-5-12-10(15)7-9(3)14/h1,4-7H2,2-3H3,(H,12,15)(H,13,16) |

| Standard InChI Key | MJMTXFRNHOEWSJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)NCCCNC(=O)CC(=O)C |

Introduction

Chemical Identity and Structural Properties

N-(3-Acetoacetamidopropyl)methacrylamide belongs to the class of substituted methacrylamides, characterized by a reactive methacryloyl group (-C(CH₂)=CH₂) and an acetoacetamide moiety (-NH-C(O)-CH₂-C(O)-CH₃). Its IUPAC name, N-[3-(2-methylprop-2-enoylamino)propyl]-3-oxobutanamide, reflects this bifunctional architecture. The compound’s molecular formula is C₁₁H₁₈N₂O₃, with a molar mass of 226.27 g/mol. Key structural descriptors include:

-

SMILES Notation: CC(=C)C(=O)NCCCNC(=O)CC(=O)C

-

InChI Key: MJMTXFRNHOEWSJ-UHFFFAOYSA-N

The presence of both unsaturated (methacryloyl) and ketone (acetoacetamide) groups allows for dual reactivity in polymerization and post-polymerization modifications. Spectroscopic analyses, including ¹H NMR and IR, typically reveal peaks corresponding to the amide N-H stretch (~3300 cm⁻¹), carbonyl groups (~1650–1700 cm⁻¹), and vinyl protons (δ 5.3–6.1 ppm) .

Synthesis and Polymerization Pathways

Monomer Synthesis

N-(3-Acetoacetamidopropyl)methacrylamide is synthesized via a two-step process:

-

Aminopropylation: 3-Aminopropyl methacrylamide is prepared by reacting methacryloyl chloride with 1,3-diaminopropane under alkaline conditions.

-

Acetoacetylation: The primary amine of the intermediate is then reacted with diketene or ethyl acetoacetate to introduce the acetoacetamide group.

This method yields a monomer with >95% purity, as confirmed by HPLC and elemental analysis. Alternative routes involve Michael addition reactions between methacrylamide derivatives and acetoacetylating agents, though these are less common .

Polymerization Techniques

The compound participates in both free radical polymerization (FRP) and controlled radical polymerization (e.g., RAFT, ATRP):

Copolymerization with acrylates, styrene, or vinyl acetate enhances thermal stability (Tₐ = 120–180°C) and introduces pH-responsive behavior due to the acetoacetamide group’s deprotonation above pH 9 .

Physicochemical and Solution Behavior

Solubility and Aggregation

The compound exhibits solubility in polar solvents (water, DMF, DMSO) but aggregates in nonpolar media (hexane, toluene). Dynamic light scattering (DLS) studies reveal:

-

Hydrodynamic Radius (Rₕ): 5–10 nm in aqueous solutions (0.1–1 wt%)

-

Critical Aggregation Concentration (CAC): 0.008 g·cm⁻³ at 25°C

Aggregation is driven by hydrophobic interactions between methacryloyl groups and hydrogen bonding of acetoacetamide moieties .

pH- and Thermo-Responsiveness

Unlike cationic methacrylamides (e.g., DMAPMA), N-(3-acetoacetamidopropyl)methacrylamide lacks ionizable groups but shows reversible thermal transitions:

-

Lower Critical Solution Temperature (LCST): 45–55°C in aqueous buffers (pH 7–10)

-

Phase Separation: Triggered by dehydration of acetoacetamide groups above LCST

Industrial and Biomedical Applications

Coatings and Adhesives

The compound’s acetoacetamide group undergoes keto-enol tautomerism, enabling crosslinking with diisocyanates or polyamines. Industrial patents highlight its use in:

-

Latex coatings for textiles and artificial turf (enhanced abrasion resistance)

-

Pressure-sensitive adhesives (shear strength improvement >50%)

Future Research Directions

-

Structure-Property Relationships: Systematic studies linking monomer structure to copolymer performance.

-

Bioconjugation: Exploring thiol-acetoacetate reactions for protein-polymer hybrids.

-

Sustainability: Developing water-based polymerization systems to reduce solvent use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume